Journal Name:ACS Catalysis
Journal ISSN:2155-5435
IF:13.7
Journal Website:http://pubs.acs.org/journal/accacs
Year of Origin:2011
Publisher:American Chemical Society (ACS)
Number of Articles Per Year:1235
Publishing Cycle:
OA or Not:Not
Simple Access to Isoxazole-Containing Heterocyclic Hybrids: Isoxazole/Oxazole and Isoxazole/Pyridine
ACS Catalysis ( IF 13.7 ) Pub Date: 2023-06-26 , DOI: 10.1134/s1070363223050250
AbstractThe synthesis of substituted isoxazole–oxazole hybrids by the noncatalytic reaction of methyl 2-diazo-2-(alkyl/aryl/hetarylisoxazol-5-yl)acetates with alkyl and aryl cyanides has been reported. According to DFT calculations, the reaction proceeds through the intermediate formation of a nitrile ylide and its subsequent cyclization at the carbonyl oxygen. The reaction of acrylonitrile with methyl 2-diazo-2-(isoxazol-5-yl)acetate proceeds quite differently and leads to a mixture of the cis and trans isomers of cyclopropanes, which, according to DFT calculations, are formed by the cycloaddition of a diazo-derived carbene to the C=C bond of acrylonitrile. The hetero-Diels–Alder reaction of the 5-alkoxyoxazole moiety of isoxazole–oxazole hybrids makes it possible to obtain isoxazole–pyridine hybrids, albeit in low yield.
Detail
Structure and Stability of Hydrogen Compounds of Group 13/15 Elements Stabilized with Lewis Acids and Bases
ACS Catalysis ( IF 13.7 ) Pub Date: 2023-05-25 , DOI: 10.1134/s1070363223040175
AbstractStructural and thermodynamic characteristics of donor-acceptor complexes LA·E′H2EH2·LB were computed by the B3LYP-D3/def2-TZVP quantum chemical method [E = B, Al, Ga; E′ = P, As, Sb; LA are Lewis acids of group 13 elements ER3 (R = H, Me, F, Cl, Br, I, C6F5) and transition metal carbonyls Fe(CO)4, M(CO)5 (M = Cr, Mo, W), CpMn(CO)2; Lewis bases LB = NMe3, SMe2]. It was shown that removal of a Lewis base is less endothermic than removal of a Lewis acid. Stability trends of the complexes depending on the nature of group 13/15 elements and Lewis acids were established. Pentacarbonyltungsten has the highest stabilization effect.
Detail
Synthesis and Cytotoxic Activity of Novel Chalcone Analogues with Pyridine-2,4(1Н,3Н)-dione Fragment
ACS Catalysis ( IF 13.7 ) Pub Date: 2023-04-24 , DOI: 10.1134/s1070363223030039
AbstractNew heterocyclic chalcone analogues with pyridine-2,4(1Н,3Н)-dione fragment were synthesized by the condensation reaction of 3-acetylpyridine-2,4(1H,3H)-diones with different aromatic aldehydes in pyridine in the presence of a catalytic amount of piperidine and acetic acid. Structures of the synthesized compounds were confirmed by of IR, 1H, 13C NMR spectroscopy methods and two-dimensional NMR spectroscopy methods and elemental analysis data. Cytotoxic activity of the series of obtained compounds was investigated in vitro against human cell lines of breast cancer (MCF-7) and liver cancer (Hep G2).
Detail
Study of Enantiomers in Pathological Biomineralization
ACS Catalysis ( IF 13.7 ) Pub Date: 2023-04-24 , DOI: 10.1134/s1070363223030295
AbstractThe study of biominerals of a pathogenic nature in organisms is relevant and necessary for establishing the mechanism of their formation and solving many practical issues. Recently, intensive research has been carried out in the field of biochemistry of D-amino acids, it is believed that they can be potential biomarkers of various pathological processes in the human body. The presence of enantiomers of amino acids and their role in the mechanism of formation of gallstones, the issue has not yet been studied. The paper presents data on the distribution of D-enantiomers of amino acids, their content and ratio with L-forms in the composition of gallstones. A comparative analysis of the obtained results on gallstones with urinary stones is shown. It has been established that there is a relationship between the enantiomers of amino acids and the calcium mineral component.
Detail
Reactions of Cyclic Acetals with Organoelement Compounds
ACS Catalysis ( IF 13.7 ) Pub Date: 2023-04-24 , DOI: 10.1134/s1070363223030349
AbstractThe article discusses the main results of the academic studies in the field of organometallic chemistry of cyclic acetals conducted at the Academy of Sciences of the Republic of Bashkortostan by Academician D.L. Rakhmankulov. The results of the interaction of cyclic acetals and their heteroanalogues with Al-, Mg-, Si-organic compounds are presented. The relationship between the amount of carbon in cycloalkane and its activity in interaction with organoelement substances has been established.
Detail
Synthesis of New Derivatives of 2-Imino-2,5-dihydrofurans Containing 4-Oxothiazolidine Ring
ACS Catalysis ( IF 13.7 ) Pub Date: 2023-04-24 , DOI: 10.1134/s1070363223030076
AbstractThe reactions of 5,5-dialkyl-N-alkyl-2-imino-2,5-dihydrofuran-3-carboxamide thiosemicarbazones with diethyl acetylenedicarboxylate and maleic anhydride in absolute ethanol gave rise to potentially bioactive compounds containing iminodihydrofuran and 4-oxothiazolidine rings. The synthesized compounds were characterized by 1H and 13C NMR spectroscopy and elemental analysis data.
Detail
Mechanochemical Synthesis of Thiazolidinone-Triazoles Derivatives as Antidiabetic Agents: Pharmacokinetics, Molecular Docking, and In Vitro Antidiabetic Properties.
ACS Catalysis ( IF 13.7 ) Pub Date: 2023-05-25 , DOI: 10.1134/s1070363223040199
Mechanochemistry is an eco-friendly and solventless method. In the present study, the surface of a custom-made closed mortar and pestle is used as a catalyst to synthesize thiazolidinone-triazole derivatives successfully. The compounds were subjected to potential antidiabetic activity. The results showed that para-chloro-substituted derivative (9c) is most active with IC50 values of 10±1.56. All three compounds 9a-9c with a maximum of 20% inhibition for ALR1 represent superior selectivity toward the targeted ALR2 to act as a lead in the search for new antidiabetic agents.
Detail
Synthesis of New Pyrimidine Derivatives, Study of Anti-Сancer Activity, Structural Properties, and Molecular Docking
ACS Catalysis ( IF 13.7 ) Pub Date: 2023-06-26 , DOI: 10.1134/s1070363223050183
AbstractNew pyrimidine derivatives were synthesized through domino Knoevenagel–Michael cyclization reactions of aryl aldehydes, ethyl cyanoacetate, and guanidine hydrochloride or urea under a basic catalysis. Cytotoxic activity of the prepared compounds against MCF-7 and HepG2 tumor cell lines was investigated by the MTT test. Compound geometry analysis was performed using the B3LYP functional with a 6-311+G(d,p) basis set. The estimated geometries were very similar to the experimental ones.
Detail
Synthesis of Diethyl 6-Amino-1,4-diaryl-2-oxo-1,2,3,4-tetrahydropyridin-3,5-dicarboxylates Based on the Reaction of Arylmethylidenecyanoacetic Esters with N-Arylamidoesters of Malonic Acid
ACS Catalysis ( IF 13.7 ) Pub Date: 2023-05-25 , DOI: 10.1134/s1070363223040035
AbstractThe reaction of arylmethylidenecyanoacetic esters with N-arylamides of malonic acid led to the formation of previously unknown diethyl 6-amino-1,4-diaryl-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarboxylates in 15–83% yields. Antibacterial activity of some obtained compounds was studied.
Detail
Selectfluor-Mediated Azoles Functionalization of BODIPY
ACS Catalysis ( IF 13.7 ) Pub Date: 2023-05-25 , DOI: 10.1134/s1070363223040229
AbstractThe 1-azole-8-aryl-BODIPY and 1,9-diazole-8-aryl-BODIPY derivatives were synthesized by the reaction of BODIPY with some azoles (1H-1,2,3-triazole, 1,2,4-triazole, 1H-tetrazole, pyrazole, benzopyrazole) in the presence of Selectfluor in moderate yield. The reaction proceeds regioselectively in 1(9)-position of the BODIPY ring, which was confirmed by single crystal X-ray analysis.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学1区 CHEMISTRY, PHYSICAL 物理化学2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
7.40 93 Science Citation Index Expanded Not
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